molecular formula C11H9ClS B13869735 2-[3-(Chloromethyl)phenyl]thiophene

2-[3-(Chloromethyl)phenyl]thiophene

Cat. No.: B13869735
M. Wt: 208.71 g/mol
InChI Key: ATKBATFTGIIUHK-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)phenyl]thiophene is a heterocyclic compound that contains a thiophene ring substituted with a chloromethyl group at the 3-position of the phenyl ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chloromethyl)phenyl]thiophene typically involves the chloromethylation of 2-phenylthiophene. This can be achieved through the reaction of 2-phenylthiophene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more environmentally friendly solvents and catalysts is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chloromethyl)phenyl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Substituted thiophene derivatives with various functional groups.

    Oxidation Reactions: Thiophene sulfoxides and sulfones.

    Reduction Reactions: Methyl-substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(Chloromethyl)phenyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . In material science, the thiophene ring’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Chloromethyl)phenyl]thiophene is unique due to the presence of the chloromethyl group, which provides additional reactivity for further functionalization.

Properties

Molecular Formula

C11H9ClS

Molecular Weight

208.71 g/mol

IUPAC Name

2-[3-(chloromethyl)phenyl]thiophene

InChI

InChI=1S/C11H9ClS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8H2

InChI Key

ATKBATFTGIIUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CS2)CCl

Origin of Product

United States

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